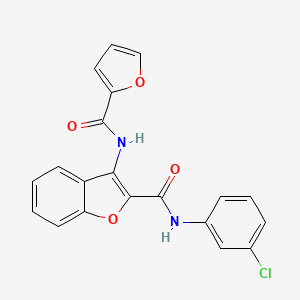

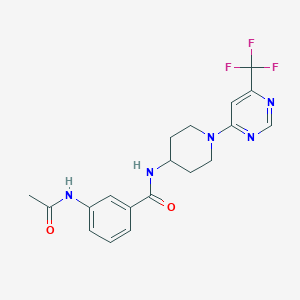

![molecular formula C15H11ClN2O2S2 B2473737 N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-2-甲氧基苯甲酰胺 CAS No. 391225-38-0](/img/structure/B2473737.png)

N-[4-(5-氯噻吩-2-基)-1,3-噻唑-2-基]-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of 4-(4-chlorothiophen-2-yl)thiazol-2-amine . This class of compounds has been studied for their potential anti-inflammatory and analgesic properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized using multi-step synthetic approaches .Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学研究应用

抗菌特性

Desai、Rajpara 和 Joshi (2013) 的一项研究探讨了 N-(5-(2-(5-(芳基亚烯基)-4-氧代-3-苯基噻唑烷-2-亚烯基)肼羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺的合成,该化合物对各种细菌菌株和真菌表现出显着的体外抗菌活性。这表明在治疗微生物疾病,特别是细菌和真菌感染方面具有潜在的治疗用途 (Desai, Rajpara, & Joshi, 2013)。

抗惊厥特性

Faizi 等人。(2017) 报告了 4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物的抗惊厥活性。这些化合物在癫痫测试中表现出相当大的活性,表明它们与癫痫发作疾病的治疗开发相关 (Faizi 等人,2017)。

结构分析

Karabulut 等人。(2014) 关注 N-3-羟基苯基-4-甲氧基苯甲酰胺的分子结构,强调分子间相互作用对分子几何形状的影响。这项研究提供了对类似化合物结构方面的见解 (Karabulut 等人,2014)。

光降解研究

Wu、Hong 和 Vogt (2007) 研究了相关噻唑化合物的照片降解行为,提供了有关含噻唑化合物在特定条件下如何反应的见解。这对于了解此类化合物的稳定性和降解途径至关重要 (Wu, Hong, & Vogt, 2007)。

抗肿瘤活性

Bhole 和 Bhusari (2011) 对噻唑化合物的衍生物进行的研究表明,它们对一系列癌细胞系具有抑制作用,特别是白血病和肺癌。这表明在癌症治疗中具有潜在的应用 (Bhole & Bhusari, 2011)。

未来方向

作用机制

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means that it can effectively inhibit the activity of COX-2 at these concentrations. The compound also shows inhibitory activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

By inhibiting the activity of COX-1, COX-2, and 5-LOX, the compound affects the biochemical pathways involved in the production of prostaglandins and leukotrienes. This results in a reduction in inflammation and pain. The downstream effects include a decrease in the symptoms associated with conditions such as arthritis and other inflammatory diseases .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, general properties can be inferred based on its structure and the properties of similar compounds. The compound is likely to be absorbed in the gastrointestinal tract after oral administration. It may be distributed throughout the body, particularly to areas of inflammation. Metabolism likely occurs in the liver, and excretion is likely through the kidneys . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX enzymes by the compound leads to a decrease in the production of prostaglandins and leukotrienes. This results in a reduction in inflammation and pain. Therefore, the compound could potentially be used in the treatment of conditions characterized by inflammation and pain, such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution. Additionally, the presence of other drugs could potentially affect the metabolism of the compound, influencing its efficacy and potential for side effects

属性

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S2/c1-20-11-5-3-2-4-9(11)14(19)18-15-17-10(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXKBAAQVEHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

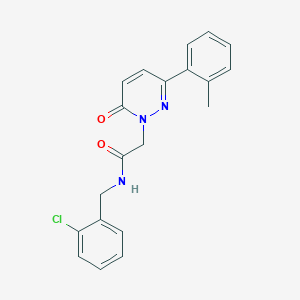

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)

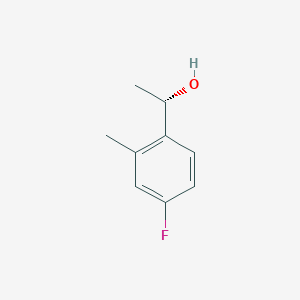

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)

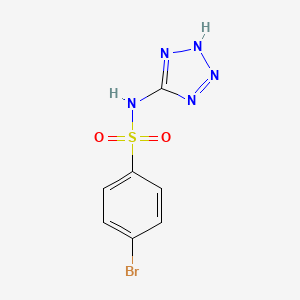

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)